N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various scientific research applications.
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H15N3O4S/c1-10-7-11(5-6-14(10)20(22)23)24-9-16(21)19-17-13(8-18)12-3-2-4-15(12)25-17/h5-7H,2-4,9H2,1H3,(H,19,21) |
InChI Key |
ZTWANWMKIMKGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE can be compared with other thiophene derivatives, such as:
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,5-dihydro-1,2-oxazole-3-carboxamide: Another thiophene derivative with unique properties and applications.
The uniqueness of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
